(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone
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Description
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Biological Activity
The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone , also referred to as a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N5O2, with a molecular weight of approximately 341.415 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a cyclopropyl group, which are known for their roles in various biological activities.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Antitumor Activity : Derivatives of piperidine have shown promise in cancer therapy. For instance, studies have indicated that piperidine derivatives can act as anti-cancer agents by inducing apoptosis in cancer cells through various pathways .
- Antimicrobial Properties : Some piperidine derivatives have demonstrated antibacterial and antifungal activities. For example, compounds similar to the target molecule have been tested against various bacterial strains and shown moderate to strong inhibitory effects .
- Neuropharmacological Effects : Piperidine derivatives are recognized for their central nervous system (CNS) activity, acting as either depressants or stimulants depending on dosage. This aspect is particularly relevant in treating neuropsychological disorders .
The mechanisms by which this compound exerts its effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .
- Receptor Modulation : The compound may interact with specific receptors in the CNS, contributing to its neuropharmacological effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Similar piperidine and pyrimidine structures | Antitumor, antimicrobial |
5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | Contains oxadiazole moiety | HsClpP agonists, anticancer |
5-{1-[4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-merca... | Exhibits enzyme inhibition | Antimicrobial |
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Anticancer Studies : A study on piperidine derivatives demonstrated significant tumor growth inhibition in animal models when treated with compounds similar to this compound .
- Neuropharmacological Trials : Research has shown that certain piperidine derivatives can effectively modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression .
- Antimicrobial Efficacy : Clinical trials involving similar compounds have reported moderate success against resistant bacterial strains, indicating their potential role in antibiotic development .
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-3-7-20-8-4-16)23-9-5-14(6-10-23)12-25-18-11-17(15-1-2-15)21-13-22-18/h3-4,7-8,11,13-15H,1-2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQKCMXOAINSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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